Product packaging for GGTI-2133-d7(Cat. No.:)

GGTI-2133-d7

Cat. No.: B1153426
M. Wt: 463.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protein Prenylation and Its Biological Significance

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to specific cysteine residues at or near the C-terminus of target proteins. nih.govmdpi.com This process is catalyzed by a family of enzymes known as prenyltransferases. mdpi.com The addition of these hydrophobic lipid anchors is essential for the proper biological function of many proteins. ontosight.ai

The biological significance of prenylation is vast and well-conserved across eukaryotic species. mdpi.comresearchgate.netduke.edu It facilitates the localization of proteins to cellular membranes, which is a prerequisite for their involvement in signal transduction pathways. nih.govontosight.airsc.org Beyond membrane tethering, prenylation also plays a crucial role in mediating specific protein-protein interactions. nih.govmdpi.com A wide array of vital cellular proteins undergo prenylation, including nuclear lamins, protein kinases, and numerous small GTP-binding proteins (G proteins) of the Ras, Rho, and Rab families, which are central regulators of cell growth, differentiation, and morphology. nih.govontosight.aiembopress.org The functional dependence of these key regulatory proteins on prenylation underscores the importance of this modification in normal cellular physiology and its implication in various disease states when dysregulated. researchgate.netduke.edu

The Critical Role of Geranylgeranyltransferase I (GGTase I) in Cellular Regulation

Geranylgeranyltransferase I (GGTase-I) is a key enzyme in the prenylation pathway. ontosight.ai It is a cytosolic heterodimer composed of a common α-subunit, which it shares with farnesyltransferase (FTase), and a distinct β-subunit. jci.orgmdpi.com GGTase-I specifically catalyzes the transfer of a 20-carbon geranylgeranyl lipid from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within a C-terminal sequence known as the CaaX box. ontosight.aiembopress.org The enzyme recognizes proteins where the 'X' in the CaaX motif is typically a leucine (B10760876) or isoleucine. mdpi.commdpi.com

The substrates of GGTase-I include over 100 proteins that are fundamental to cellular regulation. embopress.org These include members of the Rho, Rac, Rap, and Cdc42 families of small GTPases, as well as several G protein γ-subunits. embopress.orgnih.gov By facilitating the membrane association and function of these proteins, GGTase-I is critically involved in regulating processes such as actin cytoskeleton organization, cell cycle progression, cell adhesion, and gene expression. jci.orgplos.org Given the central role of its substrates in cellular signaling, the dysregulation of GGTase-I activity has been implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders. ontosight.aiplos.org Consequently, the inhibition of GGTase-I has emerged as a significant area of research for developing novel therapeutic agents. ontosight.aiscientificlabs.co.uk

Historical Context and Development of GGTase I Inhibitors

The development of prenyltransferase inhibitors began with a focus on farnesyltransferase inhibitors (FTIs) as potential anticancer drugs, primarily targeting the Ras oncogene. nih.govnih.gov However, a critical observation was that certain Ras isoforms, particularly K-Ras and N-Ras, could evade the effects of FTIs by undergoing alternative prenylation by GGTase-I. jci.orgnih.gov This phenomenon of cross-prenylation highlighted the need to inhibit GGTase-I to effectively block Ras processing and function in many tumors. acs.org

This realization spurred the development of GGTase-I inhibitors (GGTIs). Early GGTIs were often peptidomimetic compounds, designed based on the C-terminal CAAL peptide sequence that GGTase-I recognizes on its substrate proteins. plos.org Subsequently, high-throughput screening of chemical libraries led to the discovery of non-peptidomimetic inhibitors with different chemical scaffolds. plos.orgacs.org Researchers have also explored the development of dual inhibitors that target both FTase and GGTase-I. mdpi.comgoogle.com The progression from early peptide mimics to diverse small-molecule inhibitors reflects an advancing understanding of the enzyme's structure and function, paving the way for more potent and selective compounds for research and potential therapeutic use. nih.govplos.org

Introduction to GGTI-2133 as a Selective Peptidomimetic GGTase I Inhibitor

GGTI-2133 is a potent and highly selective, cell-permeable inhibitor of GGTase-I. scientificlabs.co.uk It is classified as a non-thiol peptidomimetic compound. scientificlabs.co.uk Structurally, it is an N-acyl-L-leucine derivative. nih.gov Its inhibitory activity against GGTase-I is significant, with a reported half-maximal inhibitory concentration (IC₅₀) of 38 nM. medkoo.commedchemexpress.combiomol.com

A key feature of GGTI-2133 is its high selectivity for GGTase-I over the closely related enzyme, FTase. It exhibits a 140-fold greater selectivity for GGTase-I, with an IC₅₀ for FTase of 5.4 µM (5400 nM). scientificlabs.co.ukmedchemexpress.combiomol.com This selectivity allows researchers to dissect the specific biological roles of geranylgeranylation from those of farnesylation. In cellular assays, GGTI-2133 effectively inhibits the geranylgeranylation of GGTase-I substrates like Rap-1A (IC₅₀ of 10 µM) without affecting the farnesylation of FTase substrates such as H-Ras at similar concentrations. biomol.comglpbio.com

Properties of GGTI-2133
PropertyValue/DescriptionReference
Compound TypePeptidomimetic, non-thiol, cell-permeable scientificlabs.co.uk
Chemical ClassN-acyl-L-leucine derivative nih.gov
Target EnzymeGeranylgeranyltransferase I (GGTase-I) medkoo.commedchemexpress.com
GGTase-I IC₅₀38 nM medkoo.commedchemexpress.combiomol.com
FTase IC₅₀5.4 µM (5400 nM) scientificlabs.co.ukmedchemexpress.combiomol.com
Selectivity (FTase/GGTase-I)~140-fold scientificlabs.co.ukmedchemexpress.combiomol.com
Cellular ActivityInhibits geranylgeranylation of Rap-1A (IC₅₀ = 10 µM) biomol.comglpbio.com

Rationale and Scope for Comprehensive Academic Research on GGTI-2133

The rationale for academic research on GGTI-2133 is grounded in its potency and selectivity as a GGTase-I inhibitor. These characteristics make it an excellent pharmacological tool to investigate the specific functions of GGTase-I and its numerous substrate proteins in various cellular and physiological processes. scientificlabs.co.uk The inhibition of GGTase-I is a potential therapeutic strategy for a range of diseases, including cancer, inflammation, atherosclerosis, and multiple sclerosis, making GGTI-2133 a valuable compound for preclinical studies. scientificlabs.co.uk

Research utilizing GGTI-2133 has already provided significant insights. For instance, it has been used to demonstrate that direct inhibition of GGTase can suppress eosinophilic airway inflammation in animal models of asthma. medkoo.comnih.gov Studies have also employed GGTI-2133 to investigate the role of geranylgeranylation in cancer cell biology, showing it can inhibit the growth, migration, and invasion of oral squamous cell carcinoma cells. biomol.comglpbio.com Furthermore, it has been used to probe the function of GGTase in regulating chemokine production and neutrophil recruitment in septic lung injury. scientificlabs.co.uk The scope of research on GGTI-2133 continues to expand as scientists seek to further understand the therapeutic potential of targeting protein geranylgeranylation. ontosight.ai

Properties

Molecular Formula

C₂₇H₂₁D₇N₄O₃

Molecular Weight

463.58

Synonyms

N-[4-[(1H-Imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl-d7)benzoyl]-L-Leucine

Origin of Product

United States

Biochemical and Enzymatic Characterization of Ggti 2133

Quantitative Assessment of GGTase I Inhibition Potency

GGTI-2133 demonstrates potent inhibition of GGTase-I. In enzymatic assays, it exhibits a half-maximal inhibitory concentration (IC50) of 38 nM. medchemexpress.comscientificlabs.co.ukbioscience.co.uksigmaaldrich.com This level of potency establishes it as a significant tool for studying the biological functions of GGTase-I. Further research has also highlighted its ability to inhibit the geranylgeranylation of specific protein substrates, such as Rap-1A, with an IC50 of 10 μM in cellular contexts. medchemexpress.com

Table 1: In Vitro Inhibition Potency of GGTI-2133

Target Enzyme IC50 Value
Geranylgeranyltransferase I (GGTase-I) 38 nM

Evaluation of Selectivity Against Other Prenyltransferases (e.g., Farnesyltransferase)

A key characteristic of GGTI-2133 is its high selectivity for GGTase-I over the closely related enzyme, farnesyltransferase (FTase). scientificlabs.co.ukhaematologica.org FTase is another prenyltransferase that attaches a 15-carbon farnesyl group to proteins. GGTI-2133 displays an IC50 of 5.4 µM for FTase, which is approximately 140-fold higher than its IC50 for GGTase-I. medchemexpress.comscientificlabs.co.uksigmaaldrich.com This significant selectivity margin makes GGTI-2133 a valuable chemical probe for distinguishing the biological roles of geranylgeranylation from those of farnesylation. haematologica.orgbiorxiv.org

Kinetic Mechanisms of Enzyme Inhibition by GGTI-2133

Kinetic analyses have shed light on the mechanism by which GGTI-2133 inhibits GGTase-I. It acts as a peptidomimetic, suggesting it competes with the protein substrate for binding to the enzyme. biorxiv.orgmdpi.com Specifically, studies on similar GGTase-I inhibitors have shown a competitive inhibition pattern with respect to the protein substrate (the CAAX-containing peptide) and an uncompetitive pattern with respect to the isoprenoid substrate, geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov This indicates that GGTI-2133 likely binds to the GGTase-I enzyme after the GGPP substrate has already bound, preventing the subsequent binding and modification of the target protein. nih.gov

Substrate Specificity and Affinity Characterization

GGTI-2133's mechanism of action is intrinsically linked to its interaction with the GGTase-I substrate binding site. As a peptidomimetic of the C-terminal CAAX motif found on proteins targeted by GGTase-I, it effectively occupies the enzyme's peptide-binding pocket. biorxiv.orgmdpi.com The specificity of GGTase-I is determined by the 'X' residue of the CAAX box, which is typically a leucine (B10760876) for geranylgeranylated proteins. mdpi.com The structure of GGTI-2133, which includes a leucine component, is designed to mimic this substrate recognition motif, thereby ensuring its high affinity and specificity for GGTase-I. nih.govnih.gov Its unique molecular architecture allows for specific hydrogen bonding and hydrophobic interactions within the enzyme's catalytic site, which enhances its binding affinity. scbt.com

Elucidation of GGTI-2133 Target Engagement and Binding Dynamics

GGTI-2133 engages GGTase-I by selectively targeting its catalytic site. scbt.com The binding of this non-thiol inhibitor is facilitated by its molecular structure, which allows for favorable hydrophobic interactions and hydrogen bonding with the enzyme. scbt.com This interaction is thought to influence the conformational stability of GGTase-I, thereby altering its kinetic parameters. scbt.com By competing with protein substrates like those in the Rho family, GGTI-2133 effectively blocks their necessary geranylgeranylation, leading to an accumulation of the non-prenylated proteins in the cytosol, as they are unable to anchor to the cell membrane. nih.govplos.org This disruption of protein localization and function is the ultimate outcome of GGTI-2133's target engagement.

Cellular and Molecular Effects of Ggti 2133 on Protein Prenylation and Signaling

Impact on Intracellular Localization and Activation of Small GTPases (e.g., Rho, Rac, Rap1A)

Geranylgeranylation is a critical step for the proper localization and function of many small GTPases, including members of the Rho, Rac, and Rap families. researchgate.netnih.gov These proteins act as molecular switches in a variety of cellular processes. aginganddisease.org By attaching to the cell membrane, a process facilitated by the geranylgeranyl group, they can interact with downstream effectors to initiate signaling cascades. ontosight.ai

The inhibition of GGTase-I by GGTI-2133 prevents the geranylgeranylation of these small GTPases, leading to their mislocalization within the cell. nih.gov For instance, studies have shown that treatment with a GGTase-I inhibitor like GGTI-2133 causes a shift in the localization of Rac-1 from the membrane to the cytosol in SH-SY5Y neuroblastoma cells. nih.gov Similarly, GGTI-2133 has been observed to inhibit the membrane translocation of RhoA. aginganddisease.org This sequestration in the cytosol renders the GTPases inactive, as they are unable to interact with their membrane-bound activators and effectors. nih.gov

The functional consequence of this mislocalization is a reduction in the activation of these small GTPases. For example, GGTI-2133 has been shown to inhibit the activation of RhoA. nih.gov This inhibition of small GTPase activation disrupts the signaling pathways they control, impacting a wide range of cellular functions.

Small GTPase Effect of GGTI-2133 Cellular Consequence References
RhoA Inhibition of membrane localization and activation.Disruption of downstream signaling, affecting processes like cytoskeletal organization and cell migration. aginganddisease.orgnih.govnih.gov
Rac1 Shift from membrane to cytosolic localization.Impaired signaling related to cell motility and adhesion. nih.gov
Rap1A Accumulation of the non-prenylated form.Disruption of signaling pathways involved in cell adhesion and proliferation. nih.govresearchgate.net

Analysis of Protein Geranylgeranylation Profiles in Cellular Models

The direct molecular consequence of GGTI-2133 treatment is a significant alteration in the geranylgeranylation status of cellular proteins. In various cellular models, the administration of GGTI-2133 leads to the accumulation of unprenylated, and therefore inactive, forms of GGTase-I substrates. researchgate.net

A key protein affected is Rap1A, which is normally geranylgeranylated by GGTase-I. Treatment with GGTI-2133 results in the accumulation of the non-prenylated form of Rap1A. nih.govresearchgate.net This can be detected through techniques like Western blotting, where the unprenylated protein often migrates differently than its prenylated counterpart. researchgate.net Studies have demonstrated that GGTI-2133 specifically inhibits the geranylation of Rap1A with an IC50 of 10 μM. medchemexpress.com

Similarly, the geranylgeranylation of RhoA is inhibited by GGTI-2133. nih.gov In bronchial smooth muscle tissues from mice with experimental asthma, in vitro incubation with GGTI-2133 led to a concentration-dependent decrease in what is believed to be geranylgeranylated RhoA. physiology.org This inhibition of protein geranylgeranylation is a direct indicator of the compound's on-target activity within the cell.

Cellular Model Affected Protein Observed Effect References
Human FibroblastsRap1AAccumulation of non-prenylated form. nih.govresearchgate.net
NIH3T3 CellsRap1Inhibition of geranylgeranylation. researchgate.net
Mouse Bronchial Smooth MuscleRhoADecrease in putative geranylgeranylated form. physiology.org
ACHN CellsRap1AInhibition of GGTase-I confirmed by accumulation of unprenylated Rap1A. researchgate.net

Modulation of Downstream Effector Pathways Regulated by Prenylated Proteins

By inhibiting the activation of small GTPases, GGTI-2133 consequently modulates the activity of their downstream effector pathways. The Rho/Rho-kinase signaling pathway, for example, is a well-established downstream target. nih.govphysiology.org Inhibition of RhoA geranylgeranylation by GGTI-2133 is thought to reduce the downstream signaling of this pathway. physiology.org

Another significant pathway affected is the Hippo pathway, which plays a role in controlling organ size and cell proliferation. Research has shown that geranylgeranylation is necessary for the activity of YAP, a downstream effector of the Hippo pathway. pnas.org Treatment with GGTI-2133 was found to inhibit YAP activity and its translocation to the nucleus in breast cancer cells. pnas.orgpnas.org This, in turn, affects the transcription of genes regulated by YAP, such as RHAMM, which is involved in cell migration. pnas.org

Furthermore, GGTI-2133 has been shown to impact the ERK signaling pathway. pnas.org In breast cancer cells, inhibition of geranylgeranyl transferase by GGTI-2133 led to a decrease in ERK phosphorylation. pnas.org This suggests a broader influence of GGTI-2133 on key signaling networks that control cell growth, proliferation, and survival.

Pathway Effect of GGTI-2133 Mechanism References
Rho/Rho-kinase InhibitionReduced downstream signaling due to inhibition of RhoA activation. nih.govphysiology.org
Hippo-YAP InhibitionPrevents YAP activation and nuclear translocation, affecting target gene transcription. pnas.orgpnas.org
ERK InhibitionDecreased phosphorylation of ERK. pnas.org

Interrogation of GGTI-2133's Influence on Mevalonate (B85504) Pathway Flux and Isoprenoid Metabolite Levels

The mevalonate pathway is responsible for the synthesis of isoprenoid precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). metwarebio.comwikipedia.org GGPP is the substrate for GGTase-I. nih.gov By inhibiting the utilization of GGPP for protein geranylgeranylation, GGTI-2133 can influence the levels of isoprenoid metabolites within the cell.

Studies have shown that inhibiting GGTase-I with GGTI-2133 leads to an increase in the levels of GGPP. nih.gov This is a direct consequence of blocking its consumption in the geranylgeranylation reaction. This finding highlights a feedback mechanism where the inhibition of a downstream enzyme in the mevalonate pathway leads to the accumulation of its substrate.

The interplay between GGTI-2133 and the mevalonate pathway is further underscored by experiments where the effects of the inhibitor can be reversed. For instance, the addition of GGPP has been shown to be sufficient to reverse the effects of simvastatin, a drug that inhibits an upstream enzyme in the mevalonate pathway, on YAP activity. pnas.org This demonstrates the critical role of GGPP in the signaling events affected by GGTI-2133.

Metabolite Effect of GGTI-2133 Mechanism References
Geranylgeranyl Pyrophosphate (GGPP) Increased levelsInhibition of GGTase-I leads to the accumulation of its substrate. nih.gov

Effects on Cytoskeletal Organization and Cellular Adhesion

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and adhesion. numberanalytics.comnumberanalytics.com The Rho family of small GTPases are key regulators of the actin cytoskeleton. aginganddisease.org By inhibiting the function of these GTPases, GGTI-2133 has significant effects on cytoskeletal organization.

Inhibition of RhoA by GGTI-2133 disrupts the formation of stress fibers and focal adhesions, which are critical for cell adhesion to the extracellular matrix. biorxiv.org Furthermore, GGTI-2133 has been shown to disrupt the actin cytoskeleton in breast cancer cells. pnas.org This disruption of the cytoskeleton directly impacts cellular adhesion and migration. numberanalytics.com

The role of geranylgeranylation in cell adhesion has been a subject of study, with GGTase-I inhibitors like GGTI-2133 being used as tools to investigate this process. sigmaaldrich.com For example, GGTI-2133 has been shown to inhibit human eosinophil adhesion. umanitoba.ca These effects are a direct consequence of the disruption of small GTPase signaling, which is essential for the dynamic regulation of the cytoskeleton and adhesion complexes. numberanalytics.comnumberanalytics.com

Cellular Process Effect of GGTI-2133 Underlying Mechanism References
Cytoskeletal Organization Disruption of actin cytoskeleton.Inhibition of Rho GTPase signaling, which is essential for actin dynamics. aginganddisease.orgpnas.org
Cellular Adhesion Inhibition.Disruption of focal adhesion formation and signaling pathways regulated by small GTPases. sigmaaldrich.combiorxiv.orgumanitoba.ca

Preclinical Efficacy of Ggti 2133 in Diverse Disease Models

Cancer Biology and Therapeutics

The preclinical evaluation of GGTI-2133 has demonstrated its potential as an anti-cancer agent through various mechanisms, including the inhibition of cancer cell proliferation and survival, as well as its ability to enhance the efficacy of conventional cancer therapies.

Inhibition of Cancer Cell Proliferation, Migration, and Invasion in in vitro Assays

GGTI-2133 has shown significant activity in inhibiting the fundamental processes of cancer progression, including cell proliferation, migration, and invasion, across various cancer cell lines. In studies involving oral squamous cell carcinoma (OSCC) cells, GGTI-2133 demonstrated a reduction in cell growth, migration, and invasion to 75%, 45%, and 27% of control values, respectively. The growth inhibitory effects of GGTI-2133 have also been observed in prostate and ovarian cancer cell lines. For instance, in a panel of ovarian cancer cells, GGTI-2133 exhibited growth inhibition with IC50 values greater than 25 μM.

Cell Line TypeEffect of GGTI-2133Reference
Oral Squamous Cell CarcinomaInhibition of cell growth, migration, and invasion nih.gov
Prostate CancerInhibition of cell growth
Ovarian CancerGrowth inhibition (IC50 > 25 μM) nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cell Lines

The anti-proliferative effects of GGTI-2133 are, in part, attributable to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in malignant cells. Research has shown that GGTI compounds can stimulate the induction of apoptosis in various transformed cell lines, including prostate cancer cells. The process of apoptosis is a critical mechanism for eliminating cancerous cells. Furthermore, compounds that interfere with the cell cycle can prevent the uncontrolled proliferation that is a hallmark of cancer. While the precise stages of cell cycle arrest induced by GGTI-2133 are a subject of ongoing research, the induction of apoptosis is a key component of its anti-cancer activity.

Therapeutic Potential in in vivo Murine Tumor Models

The anti-tumor effects of GGTI-2133 observed in vitro have been further investigated in in vivo animal models. In a murine model of allergic bronchial asthma, treatment with GGTI-2133 was shown to prevent ovalbumin-induced eosinophil infiltration into the airways, demonstrating its anti-inflammatory potential which can be relevant in the tumor microenvironment. While specific data from murine tumor models focusing on tumor growth inhibition by GGTI-2133 as a monotherapy is still emerging, these related in vivo studies provide a basis for its potential therapeutic application in cancer.

Synergistic Interactions with Existing Chemotherapeutic Agents in Preclinical Settings

A promising strategy in cancer therapy is the combination of targeted agents with standard chemotherapeutics to enhance efficacy and overcome resistance. GGTI-2133 has been evaluated in combination with existing chemotherapy agents, demonstrating synergistic effects. In preclinical studies on prostate cancer cells, a synergistic interaction was observed between a GGTI and the chemotherapeutic drug docetaxel. This synergy was noted across a broad range of concentrations, suggesting that the combination could be a potent therapeutic strategy. However, in a study with ovarian cancer cells, GGTI-2133 was found to be antagonistic with the statin pitavastatin, highlighting the complexity of drug interactions and the need for careful evaluation of combination therapies.

Cancer TypeCombination AgentObserved EffectReference
Prostate CancerDocetaxelSynergistic growth inhibition dsmc.or.kr
Ovarian CancerPitavastatinAntagonistic effect nih.gov

Modulation of Radiation Response in Cancer Cell and Animal Models

Radiation therapy is a cornerstone of cancer treatment, and enhancing its effectiveness is a key area of research. GGTI-2133 has shown potential as a radiosensitizer, a compound that makes cancer cells more susceptible to the effects of radiation. In preclinical studies, GGTI-2133 treatment was found to enhance the radiation-induced decline in the proliferation rate and metabolic activity of prostate cancer cells (LNCaP) in culture. This suggests that combining GGTI-2133 with radiation therapy could lead to improved tumor control.

Cancer Cell LineEffect of GGTI-2133 in Combination with RadiationReference
LNCaP (Prostate Cancer)Enhanced decline in proliferation and metabolic activity nih.gov

Role in Targeting TP53 Mutant-Driven Malignancies and Mevalonate (B85504) Pathway Dependence

The tumor suppressor gene TP53 is the most frequently mutated gene in human cancers. The mevalonate pathway, which GGTI-2133 inhibits, plays a crucial role in the post-translational modification of proteins that are involved in signaling pathways often dysregulated in cancers with TP53 mutations. Cancers with mutant TP53 can exhibit an increased dependence on the mevalonate pathway for the geranylgeranylation of proteins that support their growth and survival. Therefore, by inhibiting GGTase I, GGTI-2133 can disrupt these critical cellular processes. While direct studies specifically linking GGTI-2133 efficacy to TP53 mutation status are limited, the mechanistic connection through the mevalonate pathway suggests a potential therapeutic avenue for targeting these difficult-to-treat malignancies. The loss of p53 function has been shown to contribute to the adaptation of lipid metabolism, including the mevalonate pathway, to support tumor growth and metastasis.

Inflammatory and Immunological Disorders

GGTI-2133-d7 has demonstrated significant immunomodulatory effects in preclinical models of inflammatory and immunological disorders. Its mechanism of action, centered on the inhibition of geranylgeranyl diphosphate-dependent protein prenylation, disrupts the function of key signaling proteins, such as those in the Rho family of small GTPases, which are pivotal in regulating inflammatory cell trafficking and immune responses.

Attenuation of Inflammatory Cell Infiltration in Animal Models of Allergic Airway Disease

In a murine model of allergic bronchial asthma, systemic administration of GGTI-2133 almost completely inhibited the antigen-induced infiltration of inflammatory cells, particularly eosinophils, into the airways. nih.gov This model, sensitized with ovalbumin, mimics key features of human allergic asthma. The significant reduction in eosinophil recruitment to the bronchoalveolar lavage fluid highlights the potent anti-inflammatory effect of the compound in the context of allergic airway inflammation.

Parameter Antigen-Exposed Group (Control) Antigen-Exposed Group + GGTI-2133 Reference
Eosinophil Infiltration in AirwaysSignificant increaseAlmost completely inhibited nih.gov

Regulation of Immune Cell Phenotype and Cytokine Production (e.g., IL-10 in B cells)

While GGTI-2133 demonstrated a profound effect on inflammatory cell infiltration, its impact on cytokine production in the allergic airway disease model was nuanced. The treatment did not significantly affect the levels of key chemotactic factors such as interleukin (IL)-4 and IL-13 in the bronchoalveolar lavage fluid. nih.gov This suggests that the primary mechanism for reducing eosinophilia is not the suppression of these specific cytokines but may involve direct interference with cell migration and adhesion processes.

Further research is required to fully elucidate the broader effects of this compound on immune cell phenotypes and the production of a wider range of cytokines, including the regulatory cytokine IL-10, particularly in B cells.

Cytokine Effect of GGTI-2133 Treatment in Allergic Airway Model Reference
Interleukin-4 (IL-4)No significant change nih.gov
Interleukin-13 (IL-13)No significant change nih.gov

Influence on Autophagic Processes in Disease-Relevant Cellular Systems

Emerging evidence suggests that GGTI-2133 can act as a potent inducer of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases. The ability of GGTI-2133 to stimulate this pathway opens a new avenue for its potential therapeutic application in conditions where enhanced autophagy is beneficial. However, detailed studies in disease-relevant cellular systems are necessary to understand the specific contexts and mechanisms of GGTI-2133-induced autophagy and its functional consequences.

Neurological and Neurodegenerative Research

The role of protein prenylation in the central nervous system has prompted investigation into the neurological effects of GGTase I inhibition. While research in this area is less extensive than in immunology, initial findings suggest that this compound may have therapeutic potential in certain neurological conditions.

Effects on Neuronal Protein Prenylation and Synaptic Structural Markers in Cell and Animal Models

As an inhibitor of GGTase I, this compound is expected to affect the prenylation of neuronal proteins that are substrates for this enzyme. The geranylgeranylation of proteins is crucial for their membrane association and function, including those involved in synaptic plasticity and neuronal structure. However, specific studies detailing the effects of this compound on neuronal protein prenylation and its downstream consequences on synaptic structural markers in cell and animal models are not yet available in the public domain. Further research is warranted to explore this aspect of its activity.

Modulation of Behavior and Pathophysiological Markers in Preclinical Models of Withdrawal Syndromes

Preclinical studies have provided evidence for the efficacy of GGTI-2133 in models of substance withdrawal. In an in vitro model using ileum isolated from rats with morphine withdrawal syndrome, GGTI-2133 was shown to block naloxone-induced contractions. caymanchem.com Furthermore, in in vivo studies, the compound dose-dependently decreased the severity of withdrawal symptoms. caymanchem.com These findings suggest that GGTI-2133 can modulate the pathophysiological processes underlying opioid withdrawal.

Preclinical Model Effect of GGTI-2133 Reference
Naloxone-induced contraction of ileum from morphine-withdrawn ratsBlocked the contraction caymanchem.com
In vivo morphine withdrawal severityDose-dependently decreased caymanchem.com

Progeroid Syndromes and Cellular Senescence

Mutations in the LMNA gene can lead to a group of disorders known as laminopathies, which includes the premature aging condition Hutchinson-Gilford Progeria Syndrome (HGPS). A key pathological feature in HGPS is the accumulation of a toxic, permanently farnesylated form of the lamin A protein precursor, called progerin. This accumulation leads to a host of cellular defects, including misshapen nuclei, altered genome organization, and accelerated cellular senescence.

Inhibitors of protein prenylation, such as farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase I (GGTase I) inhibitors, have been a focal point of therapeutic strategies for HGPS. By blocking the addition of lipid groups to proteins like prelamin A, these inhibitors aim to prevent the localization and accumulation of toxic forms at the nuclear lamina.

Restoration of Nuclear Morphology and Cellular Phenotypes in Laminopathy Fibroblast Models

Preclinical research has highlighted the potential of inhibiting protein prenylation to ameliorate the cellular defects observed in laminopathies. While specific, detailed studies on this compound are not available in the public domain, a comprehensive review of therapeutic approaches for laminopathies has pointed to the efficacy of its parent compound, GGTI-2133.

In a comparative study involving various prenylation inhibitors, GGTI-2133, alongside farnesyltransferase inhibitors (FTIs), was identified as being highly effective in the restoration of genome organization in fibroblast models of HGPS. The abnormal nuclear morphology characteristic of laminopathy patient-derived fibroblasts, such as blebbing and irregular shapes, is a key indicator of cellular pathology. The ability of GGTI-2133 to impact genome organization suggests a positive effect on the underlying nuclear architecture.

Table 1: Effects of Prenylation Inhibitors on HGPS Fibroblast Phenotypes

Compound Class Key Efficacy
GGTI-2133 / FTIs Restoration of Genome Organization

This table is based on a summary of findings and does not represent raw data from a specific study on this compound.

Impact on DNA Damage Repair and Genome Organization in Cellular Aging Models

The accumulation of DNA damage is a hallmark of both normal aging and progeroid syndromes. In the context of laminopathies, the disorganized nuclear lamina is thought to impair proper DNA damage response and repair, contributing to premature cellular senescence.

The aforementioned review that highlighted the efficacy of GGTI-2133 in restoring genome organization provides an indirect link to its potential role in mitigating DNA damage. A well-organized genome is crucial for the efficient recruitment of DNA repair machinery to sites of damage. While the study indicated that the mTOR inhibitor rapamycin was most effective in directly enhancing DNA damage repair, the role of GGTI-2133 in restoring the structural framework of the nucleus is a critical upstream event that could facilitate more effective DNA repair processes. Further research is needed to elucidate the direct effects of GGTI-2133 on specific DNA damage repair pathways in cellular aging models.

Tissue Injury and Regeneration

This section aimed to explore the preclinical efficacy of this compound in the context of tissue injury and regeneration, with a specific focus on radiation-induced damage.

Mitigation of Radiation-Induced Intestinal Damage in Murine Models

Following a comprehensive search of scientific literature, no preclinical studies were found that investigated the efficacy of GGTI-2133 or its deuterated form, this compound, in mitigating radiation-induced intestinal damage in murine models. Research in this area has explored other compounds, but data on this specific geranylgeranyltransferase I inhibitor is not available.

Influence on Intestinal Microbiome Composition Following Radiation Exposure

Similarly, there is no available research on the influence of GGTI-2133 or this compound on the composition of the intestinal microbiome following radiation exposure. The interplay between radiation, the gut microbiome, and therapeutic interventions is an active area of investigation, but studies involving this particular compound have not been published.

Pharmacological and Methodological Aspects for Research with Ggti 2133

Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

Animal models are fundamental for characterizing the in vivo effects of GGTase-I inhibition by GGTI-2133. ugd.edu.mkeupati.eu These studies provide essential data on the compound's pharmacodynamics—what the drug does to the body—although detailed public information on its pharmacokinetics (absorption, distribution, metabolism, and excretion) is less prevalent.

Pharmacodynamic studies have been conducted in various murine models, demonstrating the therapeutic potential of GGTI-2133 across different pathologies. In a mouse model of experimental asthma, intraperitoneal administration of GGTI-2133 at 5 mg/kg daily almost completely inhibited the antigen-induced infiltration of eosinophils into the airways. nih.gov This treatment was also shown to inhibit bronchial smooth muscle (BSM) hyperresponsiveness to acetylcholine, a key feature of asthma, suggesting that the compound works by reducing the downstream signal transduction of the geranylgeranylated protein RhoA. physiology.orgnih.gov

In a different context, GGTI-2133 has been studied for its ability to mitigate radiation injury. google.com In male C57BL/6J mice exposed to partial body irradiation, treatment with GGTI-2133 attenuated structural damage to the intestine, reduced body weight loss, and promoted the recovery of immune cells like neutrophils and lymphocytes. google.com The compound also increased the number of proliferating cells in intestinal crypts, indicating a role in tissue regeneration. google.com

Furthermore, in a murine model of graft-versus-host disease (GvHD), GGTI-2133 treatment reduced disease severity and prolonged survival following allogeneic hematopoietic cell transplantation. haematologica.org This effect was associated with the inhibition of CD4 T-cell activation and proliferation. haematologica.org

Animal ModelConditionKey Pharmacodynamic Findings
Mouse (BALB/c)Allergic AsthmaInhibited antigen-induced eosinophil infiltration into airways. nih.gov
MouseExperimental AsthmaAttenuated bronchial smooth muscle (BSM) hyperresponsiveness. physiology.orgnih.gov
Mouse (C57BL/6J)Radiation InjuryMitigated intestinal damage, reduced weight loss, and promoted immune cell recovery. google.com
MouseGraft-vs-Host DiseaseReduced GvHD severity and prolonged survival by inhibiting CD4 T-cell proliferation. haematologica.org

Use of Deuterated GGTI-2133 (GGTI-2133-d7) in Metabolic Tracing and Quantitative Analyses

The deuterated form of GGTI-2133, known as this compound, is a vital tool for advanced analytical studies. scbt.comclearsynth.com Its chemical name is N-[4-[(1H-Imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl-d7)benzoyl]-L-Leucine, indicating that seven hydrogen atoms on the naphthalene (B1677914) ring have been replaced with deuterium. scbt.comclearsynth.com This stable isotope labeling does not alter the compound's chemical behavior but increases its mass.

The primary application of this compound is in quantitative analyses using mass spectrometry. harvard.edulcms.cz In these methods, this compound serves as an ideal internal standard. When analyzing biological samples to determine the concentration of unlabeled GGTI-2133, a known quantity of this compound is added. Because the deuterated and undeuterated forms are chemically identical, they behave the same way during sample extraction and ionization in the mass spectrometer. However, they are distinguishable by their mass difference. This allows for highly accurate quantification of GGTI-2133 by correcting for any sample loss or variability during the analytical process. nih.gov

Additionally, stable isotope-labeled compounds like this compound can be used for metabolic tracing studies. harvard.edu By administering the labeled compound, researchers can track its metabolic fate, identifying and quantifying its metabolites within cells or whole organisms. This provides a detailed picture of the compound's biotransformation, which is a critical component of pharmacokinetic analysis. harvard.edu

Comparative Studies with Other Geranylgeranyltransferase Inhibitors and Related Compounds

The efficacy and specificity of GGTI-2133 are best understood when compared to other inhibitors of the mevalonate (B85504) pathway. GGTI-2133 is a highly selective inhibitor of GGTase-I, with a reported IC50 (half-maximal inhibitory concentration) of 38 nM. sigmaaldrich.comsigmaaldrich.com It demonstrates a 140-fold greater selectivity for GGTase-I over the closely related enzyme farnesyltransferase (FTase), for which its IC50 is 5.4 μM. sigmaaldrich.comsigmaaldrich.com This high selectivity is a key advantage, as it minimizes off-target effects on farnesylation-dependent processes. haematologica.org

CompoundTargetIC50Selectivity
GGTI-2133 GGTase-I38 nM sigmaaldrich.comsigmaaldrich.com140-fold over FTase sigmaaldrich.comsigmaaldrich.comhaematologica.org
GGTI-2133 FTase5.4 µM sigmaaldrich.comsigmaaldrich.com-
GGTI-2154GGTase-I21 nM medchemexpress.com>200-fold over FTase medchemexpress.com
GGTI-2154FTase5.6 µM medchemexpress.com-
GGTI-2418GGTase-I9.5 nM mdpi.com>5000-fold over FTase mdpi.com
GGTI-2418FTase53 µM medchemexpress.com-
FTI-276FTase-100-fold over GGTase-I haematologica.org

In functional comparisons, both GGTI-2133 and the FTI FTI-276 were found to reduce the severity of GvHD in mice, indicating that inhibition of both prenylation pathways can modulate T-cell responses. haematologica.org However, studies on human bronchi showed that GGTI-2133 and FTI-276 can have different effects, reflecting their distinct enzymatic targets. nih.gov In studies on multiple myeloma cells, GGTI-2133 was shown to disrupt the geranylgeranylation of Rap1a, a GGTase-I substrate, while having no effect on Rab proteins, which are substrates for GGTase-II. oncotarget.com This contrasts with GGTase-II inhibitors, highlighting the specificity of GGTI-2133 for its target enzyme. oncotarget.com

Interestingly, some studies have revealed unexpected activities. Research on prelamin A processing found that several GGTIs, including GGTI-2133, lead to the accumulation of farnesylated prelamin A. purdue.eduresearchgate.net This effect was not due to inhibition of GGTase-I but rather an off-target inhibition of the zinc metalloprotease ZMPSTE24, an enzyme involved in lamin A maturation. purdue.edu

Development of Robust in vitro and in vivo Assays for GGTI-2133 Efficacy Assessment

A variety of robust assays have been developed and utilized to evaluate the efficacy of GGTI-2133 in both cellular and whole-organism contexts.

In Vitro Assays

Enzyme Inhibition Assays: The direct inhibitory effect of GGTI-2133 on GGTase-I is measured using cell-free enzymatic assays, which determined its IC50 to be 38 nM. sigmaaldrich.comsigmaaldrich.com

Cellular Prenylation Assays: The efficacy within cells is often assessed by monitoring the prenylation status of specific GGTase-I substrates. A common method is to use Western blotting to detect the shift in molecular weight or change in membrane association of proteins like Rap1A. oncotarget.com GGTI-2133 was found to inhibit the geranylation of Rap-1A with an IC50 of 10 μM. medchemexpress.com

Cell Proliferation and Viability Assays: In cancer research, the effect of GGTI-2133 on cancer cell growth is measured using assays like the clonogenic assay, which assesses the ability of single cells to form colonies. google.com Other methods include trypan blue exclusion for cell death and cellular ATP assays for metabolic activity. google.comresearchgate.net

Cell Signaling Assays: To understand the downstream consequences of GGTase-I inhibition, researchers measure the activity of signaling pathways. For example, Western blots have been used to assess the phosphorylation status of proteins like YAP and ERK in breast cancer cells following treatment with GGTI-2133. pnas.org

Organ Culture Assays: Tissues isolated from animals can be kept viable in culture to test drug effects. For instance, bronchial smooth muscle tissues from mice have been cultured to measure their contractile response to acetylcholine, demonstrating that GGTI-2133 can inhibit hyperresponsiveness ex vivo. physiology.orgnih.gov

In Vivo Assays

Disease Models: As described in section 5.1, the efficacy of GGTI-2133 is tested in various animal models of disease. Key endpoints in these models include survival rates (GvHD model), quantification of inflammatory cell infiltration in bronchoalveolar lavage fluid (asthma model), and histological measurements of tissue damage and repair (radiation injury model). nih.govgoogle.comhaematologica.org

Immunohistochemistry: The effect on cell proliferation in tissues is quantified using staining for markers like Proliferating Cell Nuclear Antigen (PCNA) and Ki-67 in tissue sections, such as the intestinal crypts in radiation injury models. google.com

Flow Cytometry: To assess effects on immune cells, techniques like CFSE-staining flow cytometry can be used to measure the proliferation of specific cell populations, such as CD4 T cells in GvHD studies. haematologica.org

These diverse and robust assays are crucial for the comprehensive evaluation of GGTI-2133's biological activity and for advancing its potential as a research tool and therapeutic agent.

Advanced Research Directions and Translational Perspectives for Ggti 2133

Identification of Novel Biomarkers for GGTase I Inhibition and GGTI-2133 Responsiveness

The effective clinical translation of GGTase I inhibitors like GGTI-2133 hinges on the identification of biomarkers that can predict patient response and monitor drug activity. Research is ongoing to identify both pharmacodynamic biomarkers, which indicate target engagement, and predictive biomarkers, which can help select patients most likely to benefit from treatment.

A direct pharmacodynamic biomarker of GGTase I inhibition is the accumulation of its unprenylated protein substrates. For instance, GGTI-2133 has been shown to inhibit the geranylgeranylation of Rap-1A. medchemexpress.com Monitoring the levels of unprenylated forms of key GGTase I substrates, such as RhoA, Rac1, or Cdc42, in patient samples could serve as a direct measure of the biological activity of the inhibitor.

Predictive biomarkers, however, are more complex. While initial thoughts focused on the mutation status of Ras proteins, the phenomenon of alternative prenylation complicates this. nih.gov For example, in the presence of a GGTase I inhibitor, farnesyltransferase (FTase) can sometimes modify K-Ras and N-Ras, allowing them to remain functional. nih.gov This suggests that tumors with K-Ras or N-Ras mutations might be less sensitive to GGTase I inhibition alone. Consequently, the expression levels or activation status of proteins that are exclusively geranylgeranylated, such as Rho family members, may be more reliable predictive biomarkers. nih.gov High expression or activity of these proteins in a tumor could indicate a greater dependence on GGTase I and thus a higher likelihood of response to GGTI-2133.

Future research in this area will likely involve advanced proteomic and genomic techniques to analyze tumor tissues and identify specific molecular signatures associated with sensitivity to GGTI-2133.

Exploration of Resistance Mechanisms to GGTI-2133 in Disease Models

Understanding the mechanisms by which cancer cells and other diseased tissues develop resistance to GGTI-2133 is crucial for developing strategies to overcome it. Preclinical studies have begun to shed light on potential resistance pathways.

The primary mechanism of resistance to GGTase I inhibitors is alternative prenylation . As mentioned, FTase can compensate for the inhibition of GGTase I by farnesylating some of its substrates, most notably K-Ras and N-Ras. nih.gov This allows these critical signaling proteins to maintain their membrane association and downstream signaling, thereby circumventing the effects of the GGTase I inhibitor.

Another potential mechanism of resistance relates to the longevity of geranylgeranylated proteins . Some G-protein gamma subunits, which are substrates of GGTase I, have very long half-lives. nih.gov This means that even if GGTI-2133 effectively blocks the synthesis of new geranylgeranylated proteins, the pre-existing pool of modified proteins may be sufficient to sustain cellular signaling for an extended period, rendering the cells transiently resistant.

The table below summarizes the key mechanisms of resistance to GGTase I inhibitors.

Resistance MechanismDescription
Alternative PrenylationFarnesyltransferase (FTase) modifies GGTase I substrates (e.g., K-Ras, N-Ras), maintaining their function. nih.gov
Long Protein Half-LifePre-existing geranylgeranylated proteins with long half-lives can sustain signaling despite GGTase I inhibition. nih.gov

Strategies for Combination Therapies and Multi-Targeted Approaches in Preclinical Contexts

To enhance the therapeutic efficacy of GGTase I inhibition and overcome resistance, researchers are exploring combination therapies. The rationale behind these combinations is often to target parallel or downstream pathways or to block the escape mechanisms that cells use to survive GGTase I inhibition.

One of the most logical combination strategies is the dual inhibition of GGTase I and FTase . This approach aims to block the alternative prenylation pathway that serves as a primary resistance mechanism. By simultaneously inhibiting both enzymes, it is possible to prevent both farnesylation and geranylgeranylation of key signaling proteins like Ras, leading to a more complete shutdown of their oncogenic activity.

Another promising approach is to combine GGTase I inhibitors with conventional chemotherapy agents . A preclinical study in prostate cancer cells demonstrated a synergistic effect between a GGTI and the chemotherapeutic drug docetaxel. nih.gov The GGTI was shown to inhibit the growth of prostate cancer cells, and this effect was significantly augmented when combined with docetaxel. nih.gov This suggests that inhibiting GGTase I may sensitize cancer cells to the cytotoxic effects of chemotherapy.

The table below highlights some of the preclinical combination strategies involving GGTase I inhibitors.

Combination StrategyRationalePreclinical Evidence
Dual GGTase I and FTase InhibitionTo overcome resistance mediated by alternative prenylation. nih.govStrong mechanistic rationale.
GGTI + Chemotherapy (e.g., Docetaxel)To sensitize cancer cells to the cytotoxic effects of chemotherapy.Synergistic growth inhibition observed in prostate cancer cells. nih.gov

Elucidation of Unforeseen Biological Roles of GGTase I and GGTI-2133's Modulatory Capacity

While the role of GGTase I in cancer and inflammation is a major focus of research, studies with GGTI-2133 are also uncovering unforeseen biological functions of this enzyme, suggesting that its therapeutic applications could be broader than initially anticipated.

One such unexpected finding is the role of GGTase I in erythrocyte physiology . A study demonstrated that GGTI-2133 increases the deformability of red blood cells. nih.govnih.gov However, it also impairs low oxygen tension-induced ATP release from these cells. nih.govnih.gov This suggests that GGTase I and the geranylgeranylation of proteins like RhoA are involved in regulating the mechanical properties and signaling functions of red blood cells. nih.gov

Another emerging area of interest is the involvement of GGTase I in metabolic processes . There is evidence to suggest that GGTase I plays a role in insulin (B600854) secretion from pancreatic beta-cells. researchgate.net Glucose-stimulated insulin secretion appears to involve the activation of GGTase I, indicating that this enzyme is part of the signaling cascade that regulates blood glucose homeostasis. researchgate.net This opens up the possibility of investigating GGTase I inhibitors in the context of metabolic disorders.

These findings underscore the importance of using selective chemical probes like GGTI-2133 to explore the full spectrum of biological processes regulated by a particular enzyme.

Development of Next-Generation GGTase I Inhibitors Based on GGTI-2133 Insights

The knowledge gained from studying first-generation GGTase I inhibitors like the peptidomimetic GGTI-2133 is paving the way for the development of new and improved inhibitors. Researchers are leveraging this information to design next-generation compounds with enhanced potency, selectivity, and drug-like properties.

One approach is the use of Quantitative Structure-Activity Relationship (QSAR) modeling . By analyzing the chemical structures and biological activities of a set of known GGTIs, including compounds with scaffolds similar to GGTI-2133, researchers can develop computational models that predict the inhibitory activity of new, untested molecules. nih.govnih.gov These models can then be used for virtual screening of large chemical libraries to identify novel and diverse chemical scaffolds that could serve as the basis for new GGTase I inhibitors. nih.gov This "scaffold hopping" approach can lead to the discovery of compounds with completely different chemical structures but similar or improved biological activity. nih.gov

The development of these novel inhibitors is not only aimed at improving their efficacy as anticancer or anti-inflammatory agents but also at creating a diverse toolkit of chemical probes to further investigate the multifaceted roles of GGTase I in health and disease. nih.gov

Q & A

Q. What guidelines ensure ethical reporting of negative results in this compound research?

  • Methodological Answer :
  • Publish in journals dedicated to negative findings (e.g., Journal of Negative Results).
  • Disclose all experimental parameters (e.g., buffer composition, incubation times) to contextualize failures.
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public archiving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.